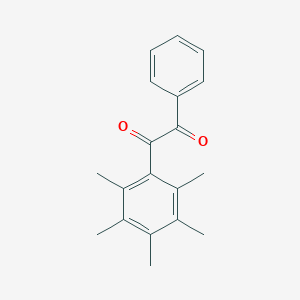
Caustinerf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caustinerf, also known as Calcium Hydroxide, is a chemical compound used in various scientific research applications. It is a white, odorless powder that has been used for decades in dentistry for its antimicrobial and tissue-dissolving properties. This compound is widely used in the field of chemistry and biology due to its unique properties and effectiveness in various laboratory experiments.
Mecanismo De Acción
Caustinerf works by raising the pH of the surrounding environment, which can have a variety of effects on biological systems. In cell culture experiments, it can help to maintain the pH of the culture medium, which is essential for the growth and survival of cells. In chemical reactions, it can act as a catalyst or a reactant, depending on the specific experiment.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on organisms. It has been shown to have antimicrobial properties, which can help to prevent bacterial contamination in cell culture experiments. It also has tissue-dissolving properties, which can be useful in certain medical procedures, such as root canal treatments in dentistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Caustinerf in laboratory experiments is its effectiveness in maintaining the pH of the surrounding environment. This is particularly important in cell culture experiments, where maintaining the pH of the culture medium is essential for the growth and survival of cells. Another advantage is its antimicrobial properties, which can help to prevent bacterial contamination in experiments.
One of the limitations of using this compound in laboratory experiments is its high alkalinity, which can be harmful to cells and tissues. It can also be difficult to handle, as it can cause skin irritation and respiratory problems if not handled properly.
Direcciones Futuras
There are several future directions for the use of Caustinerf in scientific research. One area of interest is its potential use in the development of new antimicrobial agents, as it has been shown to have effective antimicrobial properties. Another area of interest is its use in tissue engineering, as it has tissue-dissolving properties that could be useful in the development of new medical treatments.
In conclusion, this compound is a valuable chemical compound that has many applications in scientific research. Its unique properties and effectiveness in various laboratory experiments make it a valuable tool for researchers in the fields of chemistry and biology. With further research and development, this compound has the potential to be used in a variety of new applications, making it an exciting area of research for scientists.
Métodos De Síntesis
Caustinerf is synthesized by adding water to calcium oxide, which results in a highly alkaline solution. The solution is then filtered to remove any impurities, and the resulting product is a white, powdery substance that is commonly used in scientific research.
Aplicaciones Científicas De Investigación
Caustinerf is used extensively in scientific research, particularly in the fields of chemistry and biology. It is used as a reagent in various experiments, such as the synthesis of organic compounds and the analysis of biological samples. It is also used in cell culture experiments to maintain the pH of the culture medium and to prevent bacterial contamination.
Propiedades
Número CAS |
100016-73-7 |
|---|---|
Fórmula molecular |
C17H23ClO3 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
4-chlorophenol;formaldehyde;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O.C6H5ClO.CH2O/c1-9(2)7-4-5-10(9,3)8(11)6-7;7-5-1-3-6(8)4-2-5;1-2/h7H,4-6H2,1-3H3;1-4,8H;1H2 |
Clave InChI |
BPBFTWFEDDZSSY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)C)C.C=O.C1=CC(=CC=C1O)Cl |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)C)C.C=O.C1=CC(=CC=C1O)Cl |
Sinónimos |
camphor - formaldehyde - para-chlorophenol camphor, formaldehyde, para-chlorophenol drug combination caustinerf |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



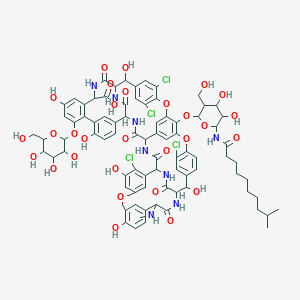
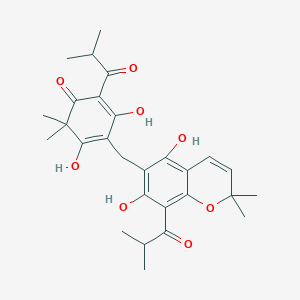

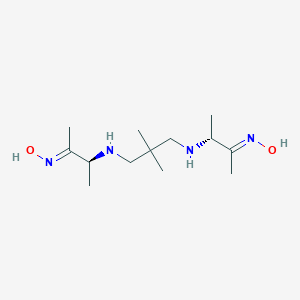
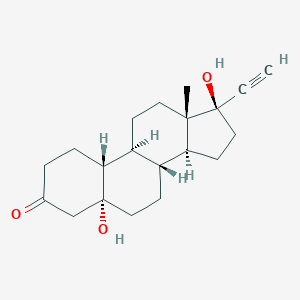

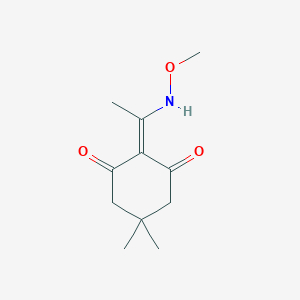
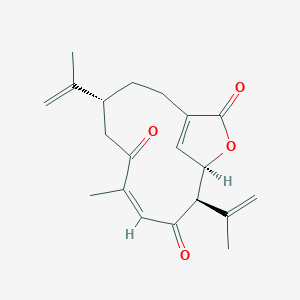
![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)
